molecular formula C11H11FO B12069570 1-Ethynyl-3-fluoro-2-isopropoxy-benzene

1-Ethynyl-3-fluoro-2-isopropoxy-benzene

Cat. No.: B12069570
M. Wt: 178.20 g/mol
InChI Key: XUNQRMHVYTXURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-3-fluoro-2-isopropoxy-benzene is an organic compound with a unique structure that includes an ethynyl group, a fluorine atom, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-fluoro-2-isopropoxy-benzene typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-fluoro-2-isopropoxy-benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-Ethynyl-3-fluoro-2-isopropoxy-benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-fluoro-2-isopropoxy-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Ethynyl-3-fluorobenzene: Lacks the isopropoxy group, making it less versatile in certain applications.

    1-Ethynyl-2-isopropoxybenzene: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    3-Fluoro-2-isopropoxybenzene: Lacks the ethynyl group, reducing its potential for π-π interactions.

Uniqueness: 1-Ethynyl-3-fluoro-2-isopropoxy-benzene is unique due to the combination of the ethynyl, fluorine, and isopropoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

1-ethynyl-3-fluoro-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H11FO/c1-4-9-6-5-7-10(12)11(9)13-8(2)3/h1,5-8H,2-3H3

InChI Key

XUNQRMHVYTXURU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1F)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.